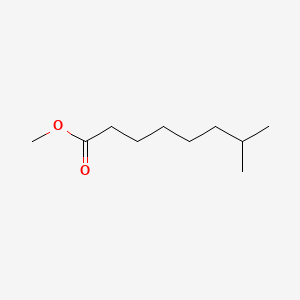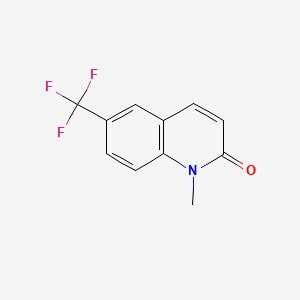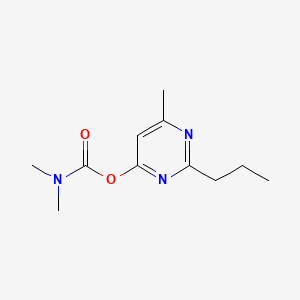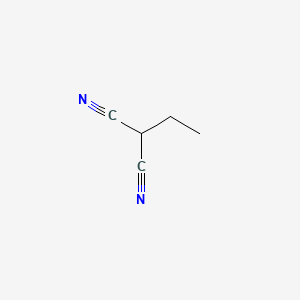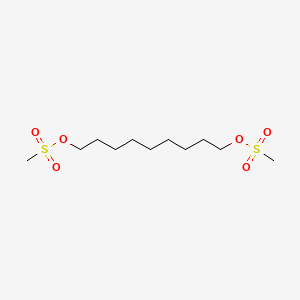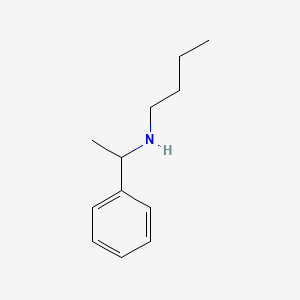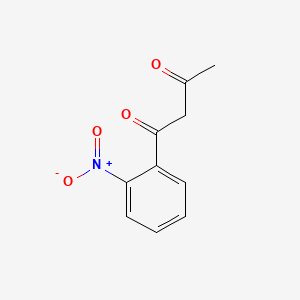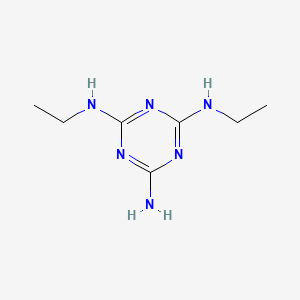
5-Fluor-2',3'-Didesoxycytidin
Übersicht
Beschreibung
Cytidine, 2',-3',-dideoxy-5-fluoro-, also known as Cytidine, 2',-3',-dideoxy-5-fluoro-, is a useful research compound. Its molecular formula is C9H12FN3O3 and its molecular weight is 229.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cytidine, 2',-3',-dideoxy-5-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cytidine, 2',-3',-dideoxy-5-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Therapie
5-Fluor-2',3'-Didesoxycytidin: wurde als antivirales Mittel untersucht, da es Reverse-Transkriptase-Enzyme hemmen kann. Dieser Mechanismus ist besonders nützlich bei der Behandlung von retroviralen Infektionen wie HIV. Durch die Einarbeitung in die virale DNA kann es zur Kettenabbruch führen und die Virusreplikation verhindern .
Krebsforschung
In der Krebsforschung wird This compound für sein Potenzial genutzt, die DNA-Synthese in schnell teilenden Zellen zu stören. Es wird auf seine zytotoxischen Wirkungen auf Krebszellen untersucht, was es zu einem Kandidaten für Chemotherapien machen könnte .
Geneditierung
This compound: ist ein wichtiger Bestandteil bestimmter Geneditierungstechniken. Es dient als Basenanalog, das in genetische Sequenzen eingeführt werden kann, um spezifische Mutationen zu induzieren. Diese Anwendung ist entscheidend für das Verständnis der Genfunktion und die Entwicklung von Gentherapien .
Molekularbiologische Studien
In der Molekularbiologie wird This compound als Werkzeug verwendet, um die Mechanismen der DNA-Replikation und -Reparatur zu untersuchen. Durch die Einarbeitung in die DNA können Forscher den Weg des Moleküls verfolgen und verstehen, wie Zellen die genetische Integrität erhalten .
Neurologische Erkrankungen
Auch die Forschung zu neurologischen Erkrankungen hat von This compound profitiert. Seine Einarbeitung in neuronale DNA wird untersucht, um die Auswirkungen von DNA-Replikationsfehlern bei neurodegenerativen Erkrankungen zu verstehen .
Entwicklung von diagnostischen Instrumenten
This compound: ist entscheidend für die Entwicklung von diagnostischen Instrumenten. Es kann verwendet werden, um DNA- oder RNA-Sonden zu markieren, die an spezifische Sequenzen binden, wodurch der Nachweis verschiedener Krankheiten auf molekularer Ebene ermöglicht wird .
Wirkmechanismus
Target of Action
Cytidine, 2’,-3’,-dideoxy-5-fluoro-, also known as 5-F-ddC or D-FddC, primarily targets the enzyme Aromatic L-amino acid decarboxylase (AADC) . AADC is a lyase enzyme that plays a crucial role in the synthesis of neurotransmitters in the central nervous system .
Mode of Action
The interaction of Cytidine, 2’,-3’,-dideoxy-5-fluoro- with its target AADC is quite complex. It is phosphorylated in T cells and other HIV target cells into its active triphosphate form, ddCTP . This active metabolite works as a substrate for HIV reverse transcriptase, and also by incorporation into the viral DNA, hence terminating the chain elongation due to the missing hydroxyl group .
Biochemical Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- affects several biochemical pathways. It is involved in the modulation of non-coding transcripts in the modulation of response of neoplastic cells . These transcripts, through the modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior, can affect cell response to 5-F-ddC .
Pharmacokinetics
The pharmacokinetics of Cytidine, 2’,-3’,-dideoxy-5-fluoro- is characterized by its absorption and first-pass metabolism. It is well absorbed but undergoes substantial first-pass catabolism by cytidine deaminase (CD) to potentially toxic metabolites . The oral bioavailability of Cytidine, 2’,-3’,-dideoxy-5-fluoro- alone is approximately 4% . When coadministered with a cd inhibitor, the exposure to cytidine, 2’,-3’,-dideoxy-5-fluoro- increases significantly .
Result of Action
The molecular and cellular effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro-'s action are primarily seen in its ability to inhibit the replication of HIV. By acting as a substrate for HIV reverse transcriptase and incorporating into the viral DNA, it terminates the chain elongation, thereby inhibiting the replication of the virus .
Biochemische Analyse
Biochemical Properties
The role of Cytidine, 2’,-3’,-dideoxy-5-fluoro- in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical processes
Cellular Effects
Cytidine, 2’,-3’,-dideoxy-5-fluoro- has been observed to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which Cytidine, 2’,-3’,-dideoxy-5-fluoro- exerts these effects are still being explored.
Molecular Mechanism
The molecular mechanism of action of Cytidine, 2’,-3’,-dideoxy-5-fluoro- involves a range of interactions at the molecular level These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Cytidine, 2’,-3’,-dideoxy-5-fluoro- can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Cytidine, 2’,-3’,-dideoxy-5-fluoro- is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of Cytidine, 2’,-3’,-dideoxy-5-fluoro- within cells and tissues is a complex process . This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Cytidine, 2’,-3’,-dideoxy-5-fluoro- and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Eigenschaften
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h3,5,7,14H,1-2,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIABZPRBJOFU-CAHLUQPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147886 | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107036-62-4 | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107036624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine, 2', -3', -dideoxy-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



